molecular formula C37H68O7 B1248488 Rollinecin B

Rollinecin B

Cat. No.: B1248488
M. Wt: 624.9 g/mol
InChI Key: XNZJLZFJXAKNCP-HBSSWKMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rollinecin B is a bioactive acetogenin isolated primarily from Annona mucosa (). As a member of the annonaceous acetogenin family, it is characterized by a long aliphatic chain with terminal γ-lactone rings, hydroxyl groups, and tetrahydrofuran (THF) rings. These compounds are renowned for their inhibitory effects on mitochondrial complex I, leading to antiproliferative, anticancer, and insecticidal properties . Despite its structural similarity to other acetogenins, this compound exhibits unique bioactivity profiles, necessitating a detailed comparison with analogs such as Rollinecin A, annonacin, and squamocin.

Properties

Molecular Formula

C37H68O7

Molecular Weight

624.9 g/mol

IUPAC Name

(2S)-2-methyl-4-[(2R,12S,15R)-2,12,15-trihydroxy-15-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one

InChI

InChI=1S/C37H68O7/c1-3-4-5-6-7-8-9-13-16-19-22-33(40)35-25-26-36(44-35)34(41)24-23-31(38)20-17-14-11-10-12-15-18-21-32(39)28-30-27-29(2)43-37(30)42/h27,29,31-36,38-41H,3-26,28H2,1-2H3/t29-,31-,32+,33-,34+,35+,36+/m0/s1

InChI Key

XNZJLZFJXAKNCP-HBSSWKMESA-N

Isomeric SMILES

CCCCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@@H](CC[C@H](CCCCCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Synonyms

rollinecin B

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The structural diversity among annonaceous acetogenins arises from variations in hydroxylation patterns, THF ring configurations, and alkyl chain lengths. Key comparisons include:

Compound Source Species Key Structural Features Biological Activities
Rollinecin B Annona mucosa 37-carbon chain, two adjacent THF rings, γ-lactone Anticancer, insecticidal
Rollinecin A Annona mucosa 35-carbon chain, single THF ring, γ-lactone Lipid metabolism modulation ()
Annonacin A. mucosa, A. muricata 34-carbon chain, three THF rings, γ-lactone Neurotoxic, antiparasitic
Squamocin A. mucosa 36-carbon chain, four THF rings, γ-lactone Potent antitumor, antimalarial

Key Structural Differences :

  • THF Rings : Squamocin contains four THF rings, compared to this compound’s two, which may influence binding affinity to mitochondrial targets.
  • Hydroxylation: Annonacin has three hydroxyl groups, whereas this compound has two, affecting solubility and bioavailability.

Pharmacokinetic and Toxicity Profiles

  • Bioavailability: The absence of neurotoxicity in this compound, compared to annonacin, makes it a safer candidate for therapeutic development .
  • Extraction Yield : this compound is less abundant in A. mucosa than Rollinecin A, complicating large-scale isolation ().

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